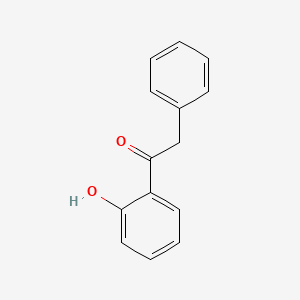

1-(2-Hydroxyphenyl)-2-phenylethanone

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-hydroxyphenyl)-2-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O2/c15-13-9-5-4-8-12(13)14(16)10-11-6-2-1-3-7-11/h1-9,15H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGHVJQXWDXRTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70179616 | |

| Record name | Acetophenone, 2'-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2491-31-8 | |

| Record name | Acetophenone, 2'-hydroxy-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002491318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetophenone, 2'-hydroxy-2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70179616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyl 2-Hydroxyphenyl Ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Hydroxyphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1-(2-Hydroxyphenyl)-2-phenylethanone, a valuable intermediate in organic synthesis. This document details its structural and chemical characteristics, supported by experimental protocols and spectral data analysis.

Chemical Structure and Identification

This compound, also known as 2'-hydroxydeoxybenzoin, is an aromatic ketone possessing a hydroxyl group on one of its phenyl rings.

DOT Script of the Chemical Structure of this compound:

Caption: Chemical structure of this compound.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₂O₂ | [1][2] |

| Molecular Weight | 212.24 g/mol | [1][2] |

| Appearance | Light yellow to amber to dark green powder/crystal | [3] |

| Melting Point | 55.0 to 59.0 °C | [3] |

| Boiling Point | 165 °C at 23 mmHg | [1] |

| Density (Predicted) | 1.178 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 8.09 ± 0.30 | [3] |

Solubility Profile

| Solvent | Qualitative Solubility |

| Water | Limited/Slightly Soluble[4] |

| Ethanol | Soluble[4] |

| Acetone | Soluble[4] |

| Dichloromethane | Expected to be soluble |

| Methanol | Expected to be soluble |

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H and ¹³C NMR data for this compound are not consistently available in public databases. However, based on the known structure and typical chemical shifts, the following are predicted assignments.

Predicted ¹H NMR Spectral Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~12.0 | Singlet | 1H | Phenolic -OH |

| 7.8 - 6.8 | Multiplet | 9H | Aromatic protons |

| ~4.3 | Singlet | 2H | -CH₂- |

Predicted ¹³C NMR Spectral Data:

| Chemical Shift (ppm) | Assignment |

| ~205 | C=O (Ketone) |

| ~160 | C-OH (Aromatic) |

| 137 - 118 | Aromatic carbons |

| ~45 | -CH₂- |

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Predicted IR Spectral Data:

| Wavenumber (cm⁻¹) | Assignment |

| 3400 - 3200 (broad) | O-H stretch (phenolic) |

| 3100 - 3000 | C-H stretch (aromatic) |

| ~2900 | C-H stretch (aliphatic) |

| ~1680 | C=O stretch (ketone) |

| 1600 - 1450 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (phenol) |

UV-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol is expected to exhibit absorption maxima characteristic of its aromatic and carbonyl chromophores. The presence of the hydroxyl group may also influence the absorption spectrum.

Synthesis

A common method for the synthesis of this compound is the Fries rearrangement of phenyl phenylacetate.[1] This reaction involves the rearrangement of an aryl ester to a hydroxy aryl ketone in the presence of a Lewis acid catalyst.

DOT Script of the Fries Rearrangement for Synthesis:

Caption: Fries Rearrangement for the synthesis of this compound.

Experimental Protocols

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

DOT Script of the Melting Point Determination Workflow:

Caption: Workflow for melting point determination.

Protocol:

-

A small amount of the dry, powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of a melting point apparatus.

-

The sample is heated at a slow, controlled rate (1-2 °C per minute) near the expected melting point.

-

The temperature at which the first drop of liquid appears is recorded as the onset of melting.

-

The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting. The melting point is reported as this range.

Determination of Boiling Point

The boiling point at reduced pressure can be determined using distillation.

Protocol:

-

The compound is placed in a distillation flask.

-

A vacuum is applied to the system to the desired pressure (e.g., 23 mmHg).

-

The flask is heated, and the temperature of the vapor that distills is recorded as the boiling point at that pressure.

Determination of Solubility

Protocol:

-

Add a small, measured amount of the solid (e.g., 10 mg) to a test tube.

-

Add a small, measured volume of the solvent (e.g., 1 mL) to the test tube.

-

Vigorously shake or vortex the test tube for 1-2 minutes.

-

Visually observe if the solid has completely dissolved.

-

If the solid dissolves, it is considered soluble. If it does not, it is considered insoluble or sparingly soluble. For quantitative measurement, continue adding known amounts of the solute until saturation is reached.

Spectroscopic Analysis

General Protocol for NMR, IR, and UV-Vis:

-

NMR: A sample is prepared by dissolving a few milligrams of the compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placing it in an NMR tube. The spectrum is then acquired on an NMR spectrometer.

-

IR: A thin film of the solid can be prepared on a salt plate (e.g., KBr, NaCl) by dissolving the compound in a volatile solvent, applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, a KBr pellet can be prepared. The spectrum is then recorded using an FT-IR spectrometer.[5]

-

UV-Vis: A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol). The absorbance of the solution is measured over a range of wavelengths using a UV-Vis spectrophotometer.

References

A Technical Guide to the Putative Biosynthetic Pathway of 1-(2-Hydroxyphenyl)-2-phenylethanone in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(2-Hydroxyphenyl)-2-phenylethanone, a deoxybenzoin, is a core structure of various bioactive natural products with potential pharmacological applications. While its presence in plants is plausible as part of the vast phenylpropanoid and acetophenone metabolite families, a complete biosynthetic pathway has not been fully elucidated. This technical guide synthesizes current knowledge on related metabolic routes to propose a putative biosynthetic pathway for this compound in plants. We detail the hypothesized enzymatic steps, present quantitative data from homologous enzymes, provide comprehensive experimental protocols for pathway elucidation, and visualize the proposed metabolic and experimental frameworks using logical diagrams. This document serves as a foundational resource for researchers aiming to investigate, engineer, and harness the biosynthesis of this and related compounds.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to originate from the central phenylpropanoid pathway, which converts L-phenylalanine into a variety of secondary metabolites. The proposed pathway involves a series of enzymatic reactions including decarboxylation, oxidation, and hydroxylation. Although the precise enzymes for each step in the formation of this specific molecule are unknown, we can infer their identities from well-characterized pathways of similar molecules like 2-phenylethanol and other hydroxyacetophenones.[1]

The proposed core pathway proceeds through the following key steps, starting from the essential amino acid L-phenylalanine, which is itself synthesized via the shikimate pathway.[2]

-

Formation of Phenylpyruvate: L-phenylalanine is converted to phenylpyruvate. This can occur via a transamination reaction catalyzed by an aminotransferase or through an alternative pathway that is activated under certain stress conditions.[2]

-

Decarboxylation to Phenylacetaldehyde: Phenylpyruvate is decarboxylated to form phenylacetaldehyde. This step is a common entry point for the synthesis of various C6-C2 compounds.

-

Formation of a Phenylacetyl Intermediate: Phenylacetaldehyde is likely oxidized to phenylacetic acid or activated to a thioester like phenylacetyl-CoA.

-

Condensation Reaction: A key, yet uncharacterized, step would involve the condensation of a phenylacetyl unit (e.g., phenylacetyl-CoA) with a precursor for the hydroxylated benzene ring. A plausible route involves the condensation with malonyl-CoA, followed by cyclization and decarboxylation, analogous to chalcone synthase activity but yielding a different skeleton.

-

Hydroxylation: The final or penultimate step is the regioselective hydroxylation at the C2' position of the precursor 1-phenyl-2-phenylethanone (deoxybenzoin) or an earlier intermediate. This reaction is likely catalyzed by a cytochrome P450 monooxygenase (CYP450), a large family of enzymes known for their role in the structural diversification of plant secondary metabolites.[3][4]

Below is a diagram illustrating this putative pathway.

Quantitative Data for Key Enzymes

Direct quantitative data for the enzymes involved in this compound biosynthesis is unavailable. The following table summarizes kinetic data for homologous enzymes that catalyze similar reactions, providing a baseline for future research.

| Enzyme Class (Example) | Substrate | Km (µM) | kcat (s-1) | Source Organism | Notes |

| Phenylacetaldehyde Reductase (PAR) | Phenylacetaldehyde | 150 | 1.3 | Solanum lycopersicum (Tomato) | Catalyzes the reduction of phenylacetaldehyde to 2-phenylethanol, a related C6-C2 compound.[5] |

| Flavonoid 3'-Hydroxylase (F3'H) | Naringenin | 2.5 | 0.23 | Vitis vinifera (Grapevine) | A CYP450 enzyme that hydroxylates the B-ring of flavonoids, demonstrating activity on complex phenylpropanoid structures.[6][7] |

| Arogenate Dehydratase (ADT) | Arogenate | 45 | 1.8 | Pinus pinaster | Involved in the synthesis of L-phenylalanine, the primary precursor.[8] |

Table 1: Kinetic data for enzymes homologous to those in the putative pathway.

Experimental Protocols for Pathway Elucidation

Validating the proposed pathway requires a multi-step approach involving enzyme identification, characterization, and in planta analysis.

Protocol 1: Identification of Candidate Genes

-

Transcriptome Analysis: Grow the plant species of interest (e.g., a known acetophenone producer) under conditions that induce secondary metabolite production (e.g., UV light, elicitor treatment).

-

RNA Sequencing: Extract total RNA from relevant tissues (e.g., leaves, roots) and perform RNA-Seq to generate a comprehensive transcriptome.

-

Bioinformatic Analysis: Assemble the transcriptome and annotate putative genes. Search for candidate genes encoding enzymes like decarboxylases, dehydrogenases, acyl-CoA synthetases, and especially cytochrome P450s (CYP450s) that show differential expression correlated with the production of phenolic compounds.[9]

Protocol 2: Heterologous Expression and Protein Purification

-

Cloning: Amplify the full-length cDNA of candidate genes using PCR and clone them into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast) with a purification tag (e.g., His-tag, GST-tag).

-

Heterologous Expression: Transform the expression constructs into a suitable host (E. coli BL21(DE3) or Saccharomyces cerevisiae). Induce protein expression under optimized conditions (e.g., IPTG concentration, temperature, induction time).

-

Protein Purification: Harvest the cells, lyse them, and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Confirm purity using SDS-PAGE.

Protocol 3: In Vitro Enzyme Assays

-

Reaction Setup: Prepare a reaction mixture containing the purified enzyme, the putative substrate (e.g., deoxybenzoin for a hydroxylase assay), required cofactors (e.g., NADPH and a CYP450 reductase for P450 enzymes), and a suitable buffer.[4]

-

Incubation: Incubate the reaction at an optimal temperature for a defined period. Include negative controls (e.g., boiled enzyme, no substrate).

-

Product Extraction: Stop the reaction (e.g., by adding acid) and extract the products with an organic solvent (e.g., ethyl acetate).

-

Product Identification and Quantification: Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify the product by comparing its retention time and mass spectrum to an authentic standard of this compound.[10]

The following diagram outlines the general workflow for enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound in plants remains an uncharacterized but important area of secondary metabolism. The putative pathway presented here, originating from L-phenylalanine and culminating in a key hydroxylation step likely catalyzed by a CYP450 enzyme, provides a robust framework for future investigation. The experimental protocols outlined offer a clear roadmap for researchers to identify the specific genes and enzymes involved. Elucidation of this pathway will not only advance our fundamental understanding of plant biochemistry but also enable the metabolic engineering of plants or microbial systems for the sustainable production of this and other valuable deoxybenzoins for the pharmaceutical and fine chemical industries.

References

- 1. Evolution of the biosynthesis of two hydroxyacetophenones in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Plants use 'unusual' microbial-like pathway to make essential amino acid - Purdue University [purdue.edu]

- 3. The key role of cytochrome P450s in the biosynthesis of plant derived natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Role of Cytochrome P450 Enzymes in Plant Stress Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Identification of the Flavonoid Hydroxylases from Grapevine and Their Regulation during Fruit Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydroxylation decoration patterns of flavonoids in horticultural crops: chemistry, bioactivity, and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Facile synthesis of 2-hydroxyacetophenone from racemic styrene oxide catalyzed by engineered enzymes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectral Data Analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectral data for 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin. The structural elucidation of this organic compound is achieved through a multi-faceted spectroscopic approach, incorporating Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). This document outlines the predicted spectral data, detailed experimental protocols for data acquisition, and a logical workflow for spectral interpretation.

Molecular Structure

This compound possesses a molecular formula of C₁₄H₁₂O₂ and a molecular weight of 212.24 g/mol . Its structure consists of a phenyl group and a 2-hydroxyphenyl group attached to an ethanone backbone. The presence of a carbonyl group, a hydroxyl group, and two aromatic rings gives rise to a characteristic set of spectral features.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit several key absorption bands.

Predicted Infrared Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 3500–3200 | Strong, Broad | O-H Stretch (H-bonded) | Phenolic Hydroxyl |

| 3100–3000 | Medium | C-H Stretch | Aromatic |

| 3000–2850 | Medium | C-H Stretch | Aliphatic (CH₂) |

| ~1680 | Strong | C=O Stretch | Ketone |

| 1600–1450 | Medium-Strong | C=C Stretch (in-ring) | Aromatic |

| 1320–1000 | Strong | C-O Stretch | Phenol, Ketone |

| 900–675 | Strong | C-H "out-of-plane" Bend | Aromatic |

Note: Predicted data is based on characteristic IR absorption frequencies of functional groups.[1]

Interpretation of IR Spectrum

The broad absorption band in the 3500–3200 cm⁻¹ region is indicative of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening resulting from intermolecular hydrogen bonding. The strong peak around 1680 cm⁻¹ is characteristic of the C=O stretching of the ketone. Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions confirm the presence of aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule.

Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~11.0-12.0 | Singlet | 1H | Phenolic -OH |

| ~7.8 | Doublet of Doublets | 1H | Aromatic H (ortho to C=O) |

| ~7.5-7.2 | Multiplet | 6H | Aromatic H |

| ~7.0-6.8 | Multiplet | 2H | Aromatic H |

| ~4.3 | Singlet | 2H | -CH₂- |

Note: Predicted chemical shifts are based on typical values for similar structural environments.

Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Provisional Assignment |

| ~204 | Quaternary | C=O (Ketone) |

| ~160 | Quaternary | Aromatic C-OH |

| ~136-120 | Tertiary/Quaternary | Aromatic C |

| ~45 | Secondary | -CH₂- |

Note: Predicted chemical shifts are based on typical values for similar structural environments.[2][3]

Interpretation of NMR Spectra

In the ¹H NMR spectrum, the downfield singlet corresponds to the acidic phenolic proton. The aromatic protons are expected to appear as a series of multiplets in the 6.8-7.8 ppm range. The singlet around 4.3 ppm with an integration of 2H is a key indicator of the methylene (-CH₂-) protons situated between the carbonyl group and the phenyl ring.

The ¹³C NMR spectrum is expected to show a peak for the carbonyl carbon significantly downfield, around 204 ppm. The carbon attached to the hydroxyl group will also be downfield, while the aromatic carbons will resonate in the 120-160 ppm region. The methylene carbon should appear around 45 ppm.

Mass Spectrometry (MS) Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance (Predicted) | Proposed Fragment Ion |

| 212 | Moderate | [M]⁺ (Molecular Ion) |

| 121 | High | [C₇H₅O₂]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Note: Predicted fragmentation is based on the analysis of the isomer 1-(4-hydroxyphenyl)-2-phenylethanone and general fragmentation patterns of ketones.[4]

Interpretation of Mass Spectrum

The molecular ion peak [M]⁺ is expected at m/z 212, confirming the molecular weight of the compound. A prominent peak at m/z 121 would correspond to the hydroxyphenacyl cation, formed by cleavage of the C-C bond between the carbonyl and the methylene group. Another significant fragmentation pathway involves the formation of the tropylium ion at m/z 91, a common fragment for compounds containing a benzyl group. The presence of a phenyl group is indicated by a peak at m/z 77.

Experimental Protocols

The following are generalized protocols for the acquisition of spectral data for this compound.

A. Fourier Transform Infrared (FTIR) Spectroscopy

Methodology: KBr Pellet Method [5]

-

Sample Preparation: A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. KBr is transparent in the IR region and serves as a matrix.

-

Pellet Formation: The mixture is placed into a pellet die and subjected to high pressure using a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FTIR instrument for analysis.

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology: Solution-State NMR [6]

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, a standard pulse-acquire sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Instrument Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz

-

Number of Scans: 16

-

Relaxation Delay: 1-2 s

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Relaxation Delay: 2-5 s

-

C. Mass Spectrometry (MS)

Methodology: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of this compound.

Logical Pathway for Structural Elucidation

Caption: Logical connections between spectral data and structural features.

References

Determining the Solubility of 1-(2-Hydroxyphenyl)-2-phenylethanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 1-(2-Hydroxyphenyl)-2-phenylethanone (also known as 2-hydroxydeoxybenzoin) in common organic solvents. Due to a lack of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its experimental determination. It outlines detailed methodologies, including the isothermal equilibrium (shake-flask) method coupled with gravimetric or UV-Vis spectroscopic analysis, to enable researchers to generate reliable solubility data. Furthermore, this guide presents illustrative data in a structured format and includes workflow diagrams to visually guide the experimental process, ensuring adherence to rigorous scientific standards for drug development and chemical research.

Introduction

This compound is a deoxybenzoin derivative, a class of compounds that serves as a precursor in the synthesis of various flavonoids and isoflavonoids, which are of significant interest in medicinal chemistry and drug discovery. The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that influences its bioavailability, formulation development, and purification processes. Understanding the solubility profile in various organic solvents is essential for designing crystallization procedures, selecting appropriate reaction media, and developing analytical methods.

While general principles suggest that the presence of a hydroxyl group and a ketone moiety would confer some polarity, leading to potential solubility in polar organic solvents, precise quantitative data for this compound is not readily found in the literature. This guide provides the necessary experimental protocols to determine this data empirically.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the molecular structure of this compound, which contains both a polar hydroxyl group capable of hydrogen bonding and a larger, nonpolar aromatic backbone, suggests a varied solubility profile.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): Solubility is expected to be favorable due to the potential for hydrogen bonding between the solvent's hydroxyl group and the compound's hydroxyl and carbonyl groups.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Good solubility is anticipated. These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be limited due to the overall polarity of the molecule.

-

Chlorinated Solvents (e.g., Dichloromethane): Moderate solubility may be observed.

Quantitative Solubility Data (Illustrative)

As previously noted, specific experimental data for this compound is scarce. The following table is provided as a template for presenting experimentally determined solubility data. The values are hypothetical and serve to illustrate the expected format for reporting results.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Analysis |

| Methanol | 25 | [Hypothetical Value: 15.2] | [Hypothetical Value: 0.716] | Gravimetric |

| Ethanol | 25 | [Hypothetical Value: 12.8] | [Hypothetical Value: 0.603] | Gravimetric |

| Acetone | 25 | [Hypothetical Value: 25.5] | [Hypothetical Value: 1.202] | UV-Vis Spectroscopy |

| Ethyl Acetate | 25 | [Hypothetical Value: 18.9] | [Hypothetical Value: 0.891] | Gravimetric |

| Dichloromethane | 25 | [Hypothetical Value: 21.3] | [Hypothetical Value: 1.004] | UV-Vis Spectroscopy |

| Dimethyl Sulfoxide (DMSO) | 25 | [Hypothetical Value: 35.0+] | [Hypothetical Value: 1.649+] | Gravimetric |

| Toluene | 25 | [Hypothetical Value: 1.5] | [Hypothetical Value: 0.071] | UV-Vis Spectroscopy |

| n-Hexane | 25 | [Hypothetical Value: <0.1] | [Hypothetical Value: <0.005] | Gravimetric |

Note: Data in this table is for illustrative purposes only and does not represent experimentally verified values.

Experimental Protocols

To determine the thermodynamic solubility, the isothermal equilibrium or "shake-flask" method is considered the gold standard.[1][2] This involves generating a saturated solution at a constant temperature and then measuring the concentration of the solute.

General Workflow for Solubility Determination

The overall process for determining solubility is depicted in the diagram below.

Caption: General workflow for experimental solubility determination.

Protocol 1: Gravimetric Analysis

The gravimetric method is a straightforward and robust technique for determining the concentration of a solute in a saturated solution.[3][4][5] It involves the careful evaporation of the solvent and weighing the residual solid.

Materials:

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed glass evaporating dishes or vials

-

Analytical balance (± 0.0001 g)

-

Drying oven or vacuum desiccator

Procedure:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 100 mg of solid to 5 mL of solvent). Ensure enough solid is present that some remains undissolved at equilibrium.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker (e.g., 25 °C) for 24 to 72 hours. The time required to reach equilibrium should be confirmed by taking measurements at different time points (e.g., 24, 48, 72 hours) until the concentration remains constant.[6]

-

Phase Separation: Remove the vial from the shaker and allow the excess solid to settle. Carefully draw a known volume of the supernatant into a syringe and pass it through a syringe filter into a pre-weighed (tared) evaporating dish.

-

Evaporation: Place the evaporating dish in a fume hood to allow the solvent to evaporate at room temperature. For higher boiling point solvents like DMSO, a vacuum oven at a moderate temperature may be required to facilitate evaporation without degrading the compound.

-

Drying and Weighing: Once the solvent has completely evaporated, dry the residue to a constant weight in a vacuum desiccator or a drying oven at a temperature well below the compound's melting point.

-

Calculation:

-

Mass of solute = (Mass of dish + dried residue) - (Mass of empty dish)

-

Solubility ( g/100 mL) = (Mass of solute / Volume of filtrate used) * 100

-

Caption: Detailed workflow for the gravimetric analysis method.

Protocol 2: UV-Vis Spectroscopic Analysis

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and the solvent is transparent in that region. It requires the initial creation of a calibration curve.[7][8]

Materials:

-

All materials from Protocol 1

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks

Procedure:

-

Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV-Vis spectrophotometer (e.g., from 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a stock solution of known concentration.

-

Perform a series of dilutions to create at least five standard solutions of decreasing concentrations.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot Absorbance vs. Concentration to generate a calibration curve. The plot should be linear and follow the Beer-Lambert law (R² > 0.99).

-

-

Prepare and Analyze Saturated Solution:

-

Follow steps 1-3 from the Gravimetric Analysis protocol to prepare an equilibrated and filtered saturated solution.

-

Dilute a precise aliquot of the clear filtrate with the same solvent to bring its absorbance into the linear range of the calibration curve. Ensure the dilution factor is accurately recorded.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Solubility = (Concentration of diluted sample) * (Dilution factor)

-

Caption: Workflow for solubility analysis via UV-Vis spectroscopy.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. pharmajournal.net [pharmajournal.net]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. scirp.org [scirp.org]

- 8. ingentaconnect.com [ingentaconnect.com]

Unveiling the Solid-State Landscape: A Technical Guide to the Crystal Structure and Polymorphism of 1-(2-Hydroxyphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies required to investigate the crystal structure and polymorphic behavior of 1-(2-Hydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative with potential applications in medicinal chemistry and materials science. Understanding the solid-state properties of this compound is crucial for controlling its physicochemical characteristics, which can significantly impact its stability, solubility, bioavailability, and manufacturability. While specific crystallographic data for this compound is not publicly available at the time of this writing, this document outlines the essential experimental protocols and data analysis workflows necessary to perform a thorough solid-state characterization.

Introduction to this compound

This compound, also known as 2-hydroxyphenyl benzyl ketone, belongs to the deoxybenzoin class of organic compounds. Its chemical structure, featuring a phenolic hydroxyl group and a carbonyl group, allows for the formation of various intermolecular interactions, suggesting the potential for polymorphism.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 2491-31-8 |

| Molecular Formula | C₁₄H₁₂O₂ |

| Molecular Weight | 212.24 g/mol |

| Melting Point | 55-59 °C |

| Boiling Point | 165 °C at 23 mmHg |

| Appearance | Light yellow to amber crystalline powder |

Synthesis and Crystallization Protocols

The primary synthetic route to this compound is the Fries rearrangement of phenyl phenylacetate. The purification and subsequent crystallization are critical steps for obtaining high-quality single crystals suitable for X-ray diffraction and for screening for different polymorphic forms.

Synthesis via Fries Rearrangement

The Fries rearrangement of phenyl phenylacetate is typically catalyzed by a Lewis acid, such as aluminum chloride.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of phenyl phenylacetate in an inert solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride in portions at a controlled temperature (typically between 25 °C and 60 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

-

Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry the organic phase over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Polymorph Screening and Crystallization

A systematic polymorph screen is essential to identify all accessible crystalline forms. This involves crystallizing the compound from a wide variety of solvents and under different conditions.

Experimental Protocol for Polymorph Screening:

-

Solvent Selection: Choose a diverse set of solvents with varying polarities, hydrogen bonding capabilities, and boiling points (e.g., heptane, ethanol, ethyl acetate, acetonitrile, water).

-

Crystallization Techniques:

-

Slow Evaporation: Prepare saturated solutions of the compound in various solvents at room temperature and allow the solvent to evaporate slowly.

-

Cooling Crystallization: Prepare saturated solutions at an elevated temperature and cool them slowly to room temperature or below.

-

Vapor Diffusion: Place a solution of the compound in a small vial inside a larger sealed container holding a solvent in which the compound is less soluble (the anti-solvent).

-

Slurry Experiments: Stir a suspension of the compound in a solvent at a specific temperature for an extended period to encourage conversion to the most stable form.

-

-

Characterization of Solids: Analyze the resulting solid phases from each experiment using Powder X-ray Diffraction (PXRD) to identify different crystalline forms.

Solid-State Characterization Techniques

A combination of analytical techniques is required to fully characterize the crystal structure and thermal properties of each polymorphic form.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD provides definitive information about the three-dimensional arrangement of atoms in a crystal lattice.

Experimental Protocol:

-

Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

-

Data Collection: Place the goniometer on the diffractometer. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The crystal structure is then solved and refined to obtain atomic coordinates, bond lengths, bond angles, and other crystallographic details.

Table 2: Representative Crystallographic Data to be Collected

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| a, b, c (Å) | Unit cell lengths |

| α, β, γ (°) | Unit cell angles |

| V (ų) | Unit cell volume |

| Z | Number of molecules per unit cell |

| Density (calculated) | g/cm³ |

| R-factor | Measure of agreement between calculated and observed structure factors |

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to identify crystalline phases and assess sample purity. Each polymorph will have a unique PXRD pattern.

Experimental Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder.

-

Data Collection: Mount the powder on a sample holder and place it in the diffractometer. Collect the diffraction pattern over a range of 2θ angles.

-

Data Analysis: Compare the resulting diffractogram with those of known phases to identify the polymorph.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal behavior of the different solid forms.

Experimental Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan.

-

DSC Analysis: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. The DSC thermogram will show thermal events such as melting, recrystallization, and solid-solid phase transitions as endothermic or exothermic peaks.

-

TGA Analysis: Heat the sample at a constant rate in a TGA instrument. The TGA thermogram will show mass loss as a function of temperature, indicating decomposition or desolvation.

Table 3: Representative Thermal Analysis Data to be Collected

| Polymorph | Melting Point (°C) (DSC) | Enthalpy of Fusion (J/g) (DSC) | Decomposition Onset (°C) (TGA) |

| Form I | To be determined | To be determined | To be determined |

| Form II | To be determined | To be determined | To be determined |

| Amorphous | Glass transition (Tg) | N/A | To be determined |

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of experiments for a comprehensive solid-state characterization of this compound.

Conclusion

A thorough investigation of the crystal structure and polymorphism of this compound is a critical step in its development for any application. By employing the systematic experimental protocols outlined in this guide, researchers can identify and characterize the different solid forms of this compound. The resulting data on crystal structure, thermal stability, and phase relationships will enable the selection of the optimal polymorphic form with desired physicochemical properties, ensuring consistency and performance in the final product. This foundational knowledge is indispensable for robust drug development and materials design.

An In-depth Technical Guide to the 1H and 13C NMR Spectral Assignments for 1-(2-Hydroxyphenyl)-2-phenylethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1-(2-Hydroxyphenyl)-2-phenylethanone, a molecule of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally acquired and assigned spectral data in public databases, this guide utilizes high-quality predicted NMR data to facilitate the structural elucidation and characterization of this compound. The methodologies for NMR data acquisition and the interpretation of the spectral features are presented in detail.

Molecular Structure and NMR Numbering Scheme

This compound, also known as 2'-hydroxydeoxybenzoin, possesses a deoxybenzoin core with a hydroxyl group on the ortho position of one phenyl ring. The standard IUPAC numbering for this molecule, which will be used for the NMR spectral assignments, is presented below.

Caption: IUPAC numbering scheme for this compound.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 11.5 - 12.5 | Singlet (broad) | 1H | OH |

| 7.8 - 7.9 | Doublet of Doublets | 1H | H-6' |

| 7.4 - 7.5 | Triplet of Doublets | 1H | H-4' |

| 7.2 - 7.4 | Multiplet | 5H | H-2'', H-3'', H-4'', H-5'', H-6'' |

| 6.9 - 7.0 | Doublet of Doublets | 1H | H-3' |

| 6.8 - 6.9 | Triplet of Doublets | 1H | H-5' |

| 4.3 - 4.4 | Singlet | 2H | H-7 |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectral data for this compound in CDCl₃ are presented in Table 2. Chemical shifts (δ) are reported in ppm relative to TMS.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Carbon Assignment |

| 203 - 205 | C=O (C-8) |

| 162 - 164 | C-2' |

| 136 - 138 | C-4' |

| 134 - 136 | C-1'' |

| 130 - 132 | C-6' |

| 129 - 131 | C-2''/C-6'' |

| 128 - 130 | C-3''/C-5'' |

| 126 - 128 | C-4'' |

| 118 - 120 | C-1' |

| 118 - 120 | C-5' |

| 117 - 119 | C-3' |

| 45 - 47 | CH₂ (C-7) |

Experimental Protocols

The following sections describe a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like this compound.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry vial. Ensure the solvent is of high purity to avoid extraneous signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).

-

Transfer to NMR Tube: Filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

¹H NMR Spectroscopy Acquisition Parameters

-

Spectrometer: Bruker Avance III HD 400 MHz (or equivalent)

-

Pulse Program: zg30 (standard 30-degree pulse)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 16

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): 4.0 seconds

-

Spectral Width (SW): 16 ppm

-

Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 6 ppm)

¹³C NMR Spectroscopy Acquisition Parameters

-

Spectrometer: Bruker Avance III HD 100 MHz (or equivalent)

-

Pulse Program: zgpg30 (proton-decoupled with a 30-degree pulse)

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Number of Scans (NS): 1024 (or more, depending on concentration)

-

Relaxation Delay (D1): 2.0 seconds

-

Acquisition Time (AQ): 1.5 seconds

-

Spectral Width (SW): 240 ppm

-

Transmitter Frequency Offset (O1P): Centered on the spectral region of interest (e.g., 120 ppm)

Data Processing

The raw Free Induction Decay (FID) data should be processed using appropriate software (e.g., TopSpin, Mnova). The processing steps typically include:

-

Fourier Transformation: To convert the time-domain data (FID) to frequency-domain data (spectrum).

-

Phase Correction: To ensure all peaks are in the absorptive mode.

-

Baseline Correction: To obtain a flat baseline.

-

Referencing: To calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integration: To determine the relative number of protons for each signal in the ¹H NMR spectrum.

Logical Relationships in Spectral Assignment

The assignment of the predicted ¹H and ¹³C NMR signals is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and signal integration. The logical workflow for these assignments is depicted below.

Caption: Workflow for NMR spectral assignment.

This guide provides a foundational understanding of the ¹H and ¹³C NMR spectra of this compound. While based on predicted data, the presented information, coupled with the detailed experimental protocols, offers a robust framework for researchers engaged in the synthesis, characterization, and application of this and related compounds. It is always recommended to confirm these assignments with experimentally obtained data whenever possible.

mass spectrometry fragmentation pattern of 1-(2-Hydroxyphenyl)-2-phenylethanone

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(2-Hydroxyphenyl)-2-phenylethanone

Authored for: Researchers, Scientists, and Drug Development Professionals December 2025

Abstract

This technical guide provides a comprehensive analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of this compound, also known as 2-hydroxydeoxybenzoin. The structural features of this molecule—a diaryl ketone with an ortho-hydroxyl group—govern a series of characteristic fragmentation pathways. Understanding these pathways is crucial for the structural elucidation and identification of this compound and its analogs in complex matrices. This document outlines the primary cleavage mechanisms, including alpha-cleavage, ortho-effect-driven rearrangements, and subsequent fragmentations. The predicted data is presented in a structured format, accompanied by a detailed experimental protocol for data acquisition and a visual representation of the fragmentation cascade.

Introduction

This compound (C₁₄H₁₂O₂) is a deoxybenzoin derivative with significant potential in medicinal chemistry and materials science. Mass spectrometry is a primary analytical technique for determining the molecular weight and structure of organic compounds.[1] Under electron ionization (EI), molecules are imparted with high energy, leading to the formation of a molecular ion which then undergoes a series of predictable fragmentation reactions.[2] The resulting mass spectrum serves as a molecular fingerprint.

The fragmentation of this compound is directed by its functional groups: the ketone carbonyl, the two aromatic rings, and the strategically positioned ortho-hydroxyl group. The primary fragmentation modes for ketones are alpha-cleavages adjacent to the carbonyl group.[3] Additionally, the ortho-hydroxyl group is expected to induce specific rearrangement reactions, a phenomenon known as the "ortho effect," which can lead to unique fragment ions not observed in its meta or para isomers.[4]

Predicted Mass Spectrum and Fragmentation Pathways

The nominal molecular weight of this compound is 212 Da. The molecular ion peak, [M]•+, is therefore expected at an m/z of 212. The key fragmentation pathways are detailed below.

Alpha-Cleavage

Alpha-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group, is a dominant fragmentation pathway for ketones.[3]

-

Pathway A: Formation of the 2-Hydroxybenzoyl Cation: The most favorable alpha-cleavage involves the cleavage of the bond between the carbonyl carbon and the benzylic methylene group. This results in the loss of a stable benzyl radical (•CH₂C₆H₅) and the formation of a resonance-stabilized 2-hydroxybenzoyl cation at m/z 121 . This ion is expected to be one of the most abundant peaks in the spectrum.

-

Pathway B: Formation of the Tropylium Cation: The benzyl radical lost in Pathway A can be detected as the highly stable tropylium cation ([C₇H₇]⁺) at m/z 91 . This is a very common and often intense peak for compounds containing a benzyl moiety.[5]

Ortho Effect and Rearrangement

The presence of the hydroxyl group ortho to the acyl group facilitates a distinct rearrangement.

-

Pathway C: McLafferty-type Rearrangement and Water Loss: A hydrogen atom from the phenolic hydroxyl group can transfer to the carbonyl oxygen. Subsequent elimination of a water molecule (H₂O) from the molecular ion leads to the formation of a cyclic ion at m/z 194 .

Secondary Fragmentation

The primary fragment ions undergo further decomposition to produce smaller, characteristic ions.

-

Pathway D: Decarbonylation: The 2-hydroxybenzoyl cation (m/z 121) can lose a neutral carbon monoxide (CO) molecule to form the 2-hydroxyphenyl cation at m/z 93 .

-

Pathway E: Formation of Phenyl Cation: Further fragmentation of the tropylium ion (m/z 91) or other phenyl-containing fragments can lead to the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 .[5]

Quantitative Data Summary

The predicted quantitative data for the major fragments of this compound are summarized in the table below. Relative abundances are estimated based on the predicted stability of the fragment ions.

| m/z | Proposed Fragment Ion | Formula | Relative Abundance (Estimated) | Origin Pathway |

| 212 | [M]•⁺ (Molecular Ion) | [C₁₄H₁₂O₂]•⁺ | Moderate | - |

| 194 | [M - H₂O]•⁺ | [C₁₄H₁₀O]•⁺ | Moderate | Pathway C |

| 121 | [HOC₆H₄CO]⁺ | [C₇H₅O₂]⁺ | High | Pathway A |

| 93 | [HOC₆H₄]⁺ | [C₆H₅O]⁺ | Moderate | Pathway D |

| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | High (Base Peak) | Pathway B |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Moderate | Pathway E |

Fragmentation Scheme Visualization

The logical flow of the fragmentation process is illustrated below.

Caption: Predicted EI-MS fragmentation pathways for this compound.

Experimental Protocol: GC-MS Analysis

The following outlines a standard protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

5.1. Instrumentation

-

A standard GC-MS system equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) and an electron ionization source is suitable.

5.2. Sample Preparation

-

Prepare a 1 mg/mL stock solution of the analyte in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Perform serial dilutions to a final concentration of approximately 10-50 µg/mL for analysis.

5.3. Gas Chromatography (GC) Conditions

-

Injector Temperature: 250°C

-

Injection Mode: Splitless (or split 10:1, depending on concentration)

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 10 minutes.

-

5.4. Mass Spectrometry (MS) Conditions

-

Ion Source: Electron Ionization (EI)

-

Ionization Energy: 70 eV.[2]

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: m/z 40-450

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

5.5. Data Analysis

-

Acquire the total ion chromatogram (TIC) to determine the retention time of the analyte.

-

Extract the mass spectrum from the apex of the analyte's chromatographic peak.

-

Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

-

Compare the acquired spectrum with the predicted fragmentation pattern and, if available, with library spectra (e.g., NIST, Wiley).

Conclusion

The electron ionization mass spectrum of this compound is predicted to be characterized by a clear molecular ion peak at m/z 212 and several intense fragment ions. The dominant fragmentation pathways are driven by alpha-cleavage, resulting in key ions at m/z 121 and m/z 91. The presence of an ortho-hydroxyl group also allows for a characteristic loss of water. The detailed analysis presented in this guide serves as a valuable resource for the identification and structural confirmation of this compound in research and development settings.

References

- 1. whitman.edu [whitman.edu]

- 2. uni-saarland.de [uni-saarland.de]

- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 4. Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in Electron Ionization Mass Spectra of Derivatives of Hydroxyl, Mercapto and Amino Benzoic Acids | NIST [nist.gov]

- 5. benchchem.com [benchchem.com]

infrared spectroscopy functional group analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

An In-depth Technical Guide to the Infrared Spectroscopy Functional Group Analysis of 1-(2-Hydroxyphenyl)-2-phenylethanone

Introduction

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] By passing infrared radiation through a sample, specific molecular bonds absorb energy at characteristic frequencies, causing them to vibrate.[2] This absorption pattern, when plotted as a spectrum, provides a unique molecular fingerprint. This guide provides a detailed analysis of the expected Fourier Transform Infrared (FTIR) spectrum for this compound (also known as 2-hydroxydeoxybenzoin), a molecule featuring hydroxyl, ketone, and aromatic functionalities. This document is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

The structure of this compound contains several key functional groups that give rise to distinct absorption bands in an IR spectrum. The analysis focuses on identifying the characteristic peaks for the hydroxyl group, the carbonyl group of the ketone, and the aromatic rings. The proximity of the hydroxyl and carbonyl groups allows for potential intramolecular hydrogen bonding, which can influence the position and shape of their respective absorption bands.

Caption: Molecular structure highlighting key functional groups.

Experimental Protocol: KBr Pellet Method for Solid Samples

A common and effective method for acquiring the IR spectrum of a solid organic compound like this compound is the potassium bromide (KBr) pellet technique.

Materials:

-

This compound sample (1-2 mg)

-

FTIR-grade Potassium Bromide (KBr), anhydrous (approx. 200 mg)

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

Procedure:

-

Drying: Gently heat the KBr powder in an oven at ~110°C for 2-3 hours to remove any adsorbed water, which has a strong, broad O-H absorption that can interfere with the spectrum. Cool in a desiccator.

-

Grinding: Place approximately 200 mg of the dried KBr into a clean agate mortar. Add 1-2 mg of the solid sample.

-

Mixing & Homogenizing: Grind the mixture thoroughly with the pestle for several minutes. The goal is to reduce the particle size of the sample and disperse it uniformly throughout the KBr matrix. The final mixture should have a fine, consistent, powder-like appearance.

-

Pellet Formation: Transfer a portion of the powdered mixture into the pellet-forming die. Assemble the die and place it in the hydraulic press.

-

Pressing: Apply pressure (typically 7-10 tons) for several minutes. This will cause the KBr to fuse into a thin, transparent, or translucent disc (the pellet).

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Analysis: Record the spectrum, typically by scanning from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum by the instrument's software.

Data Presentation: Characteristic Infrared Absorption Bands

The following table summarizes the expected IR absorption frequencies for the principal functional groups present in this compound.

| Functional Group | Bond Vibration | Expected Absorption Range (cm⁻¹) | Peak Intensity & Characteristics |

| Phenolic Hydroxyl | O-H stretch (H-bonded) | 3200 - 3550 | Strong, Broad |

| Aromatic C-H | C-H stretch | 3000 - 3100 | Medium to Weak, Sharp |

| Aliphatic C-H | C-H stretch (in -CH₂-) | 2850 - 2960 | Medium |

| Ketone Carbonyl | C=O stretch | 1665 - 1710 | Strong, Sharp |

| Aromatic C=C | C=C stretch (in-ring) | 1450 - 1600 | Medium to Weak (multiple bands) |

| Phenolic C-O | C-O stretch | 1200 - 1320 | Strong |

| Aromatic C-H Bend | C-H out-of-plane bend | 675 - 900 | Strong |

Spectral Interpretation

-

Hydroxyl (-OH) Region: A prominent, broad absorption band is expected in the 3200-3550 cm⁻¹ range due to the O-H stretching vibration of the phenolic group.[3][4] Its broadness is a result of intermolecular and potentially strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen.

-

C-H Stretching Region: Two distinct sets of peaks are anticipated around 3000 cm⁻¹. Absorptions appearing just above 3000 cm⁻¹ (3000-3100 cm⁻¹) are characteristic of C-H stretching in the aromatic rings.[5] Peaks just below 3000 cm⁻¹ (2850-2960 cm⁻¹) correspond to the C-H stretching of the methylene (-CH₂-) group.[6]

-

Carbonyl (C=O) Region: A very strong and sharp absorption peak is the hallmark of the carbonyl group.[6] For a typical aliphatic ketone, this peak appears around 1715 cm⁻¹.[2] However, in this compound, the carbonyl group is conjugated with the phenyl ring, which delocalizes the pi electrons and weakens the C=O bond, shifting the absorption to a lower frequency, typically around 1685-1710 cm⁻¹.[7][8] Intramolecular hydrogen bonding with the ortho-hydroxyl group can further lower this frequency.

-

Aromatic Region: The presence of the two phenyl rings will give rise to several medium-intensity peaks in the 1450-1600 cm⁻¹ region due to C=C in-ring stretching vibrations.[9] Additionally, strong bands in the 900-675 cm⁻¹ range result from C-H out-of-plane bending, and the pattern of these peaks can sometimes be used to infer the substitution pattern on the aromatic rings.[5]

-

Fingerprint Region: The region from approximately 1400 cm⁻¹ to 600 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions. Within this region, a strong band for the phenolic C-O stretch is expected between 1200 and 1320 cm⁻¹.[4][10]

Logical Workflow for IR Analysis

The following diagram illustrates the systematic workflow for conducting a functional group analysis using FTIR spectroscopy.

Caption: Workflow for FTIR functional group analysis.

References

- 1. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.pg.edu.pl [chem.pg.edu.pl]

- 8. Video: IR Frequency Region: Alkene and Carbonyl Stretching [jove.com]

- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. eng.uc.edu [eng.uc.edu]

The Role of 1-(2-Hydroxyphenyl)-2-phenylethanone in Flavonoid Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Flavonoids, a diverse class of plant secondary metabolites, are renowned for their significant biological activities and therapeutic potential. The intricate biosynthetic pathways of these compounds are of great interest to researchers seeking to harness their properties. While the canonical flavonoid biosynthesis pathway is well-established, alternative and synthetic routes are continuously being explored to generate novel flavonoid structures with enhanced bioactivities. This technical guide delves into the role of 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydeoxybenzoin, as a key precursor in the chemoenzymatic and chemical synthesis of chalcones, the central intermediates in flavonoid biosynthesis. This document provides a comprehensive overview of the synthetic methodologies, quantitative data on reaction yields, detailed experimental protocols, and the logical pathways for the production of flavonoids from this unnatural precursor.

Introduction: Beyond the Natural Pathway

The biosynthesis of flavonoids in plants commences with the general phenylpropanoid pathway, leading to the formation of p-coumaroyl-CoA.[1] This starter molecule undergoes a series of condensation reactions with three molecules of malonyl-CoA, catalyzed by the enzyme chalcone synthase (CHS), to produce naringenin chalcone.[1] This chalcone is the universal precursor for the vast array of flavonoid classes, including flavanones, flavones, flavonols, and anthocyanins.

While this natural pathway is the primary source of flavonoids, researchers are increasingly turning to synthetic and chemoenzymatic strategies to access a broader diversity of flavonoid structures. These approaches often utilize unnatural precursors that can be chemically or enzymatically converted into flavonoid skeletons. One such precursor is this compound (2-hydroxydeoxybenzoin). Although not a natural intermediate in the plant flavonoid pathway, its structural similarity to the native substrates of enzymes involved in chalcone synthesis makes it a valuable tool for synthetic biology and medicinal chemistry.

Chemoenzymatic and Chemical Synthesis of Chalcones from this compound

The primary route for utilizing this compound in flavonoid synthesis is through the Claisen-Schmidt condensation reaction. This reaction involves the base-catalyzed condensation of a ketone with an aldehyde to form a chalcone.[2][3][4] In this context, this compound serves as the ketone component, while a variety of aromatic aldehydes can be employed to generate a diverse library of chalcones.

Chemical Synthesis via Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a robust and widely used method for chalcone synthesis.[2][3][4] The reaction is typically carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an alcoholic solvent.[2][4]

Logical Workflow for Chemical Synthesis:

References

Probing the Electronic Landscape: A Theoretical Investigation of 1-(2-Hydroxyphenyl)-2-phenylethanone's Molecular Orbitals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive theoretical framework for the calculation and analysis of the molecular orbitals of 1-(2-Hydroxyphenyl)-2-phenylethanone, a deoxybenzoin derivative of interest in medicinal chemistry. By leveraging computational chemistry techniques, specifically Density Functional Theory (DFT), this guide outlines the methodology to elucidate the electronic properties that govern the molecule's reactivity and potential biological activity. The presented protocols and data serve as a foundational resource for further in-silico drug design and development efforts.

Introduction

This compound, also known as 2-hydroxydeoxybenzoin, belongs to the deoxybenzoin class of compounds, which have been explored for various pharmacological activities.[1][2] Understanding the molecule's electronic structure, particularly the distribution and energy levels of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting its chemical reactivity, stability, and interaction with biological targets.[3] This guide details the theoretical approach to obtaining and interpreting these quantum chemical parameters.

Theoretical Methodology

The theoretical calculations for this compound are centered around Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.[4] The choice of functional and basis set is critical for obtaining accurate results. Based on studies of similar aromatic ketones and phenolic compounds, the B3LYP hybrid functional in combination with a Pople-style basis set such as 6-311++G(d,p) is recommended for a good balance of accuracy and computational cost.[5]

Computational Workflow

The process for calculating the molecular orbitals can be systematically broken down into several key steps, as illustrated in the workflow diagram below. This process begins with the initial molecular modeling and proceeds through geometry optimization, frequency analysis, and finally, the calculation of electronic properties.

Experimental Protocols

The following protocol outlines the detailed steps for performing the theoretical calculations using a quantum chemistry software package like Gaussian.[4]

Protocol 1: Molecular Orbital Calculation of this compound

-

Molecular Structure Preparation:

-

Draw the 2D structure of this compound using a chemical drawing software.

-

Convert the 2D structure to a 3D model and perform an initial geometry cleanup using molecular mechanics (e.g., with the MMFF94 force field).

-

Save the structure in a suitable format (e.g., .mol or .pdb).

-

-

Input File Generation:

-

Import the 3D structure into the graphical user interface of the quantum chemistry software (e.g., GaussView).

-

Set up the calculation by specifying the following keywords in the input file:

-

#p B3LYP/6-311++G(d,p) Opt Freq Pop=NBO

-

Opt: Requests a geometry optimization to find the lowest energy conformation.

-

Freq: Computes vibrational frequencies to confirm the optimized structure is a true minimum (no imaginary frequencies).

-

Pop=NBO: Requests a Natural Bond Orbital analysis, which provides insights into charge distribution and orbital interactions.[6]

-

-

Define the charge (0) and multiplicity (singlet) of the molecule.

-

Save the input file (e.g., 2-hydroxydeoxybenzoin.gjf).

-

-

Running the Calculation:

-

Submit the input file to the quantum chemistry software for execution.

-

Monitor the progress of the calculation, which may take from several hours to days depending on the computational resources.

-

-

Analysis of Results:

-

Upon successful completion, open the output file (e.g., 2-hydroxydeoxybenzoin.log or .out).

-

Verify that the geometry optimization converged and that the frequency calculation yielded no imaginary frequencies.

-

Extract the energies of the HOMO and LUMO. These are typically found in the molecular orbital energies section of the output file.

-

Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO). A smaller gap suggests higher reactivity.[4]

-

Visualize the 3D isosurfaces of the HOMO and LUMO to understand their spatial distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Analyze the Natural Bond Orbital output to determine atomic charges and key orbital interactions.

-

Data Presentation

The quantitative results from the DFT calculations should be organized into clear and concise tables for comparative analysis.

Table 1: Calculated Electronic Properties of this compound

| Parameter | Value (Hartree) | Value (eV) |

| Energy of HOMO | Value to be calculated | Value to be calculated |

| Energy of LUMO | Value to be calculated | Value to be calculated |

| HOMO-LUMO Energy Gap (ΔE) | Value to be calculated | Value to be calculated |

| Dipole Moment | Value to be calculated | - |

| Total Energy | Value to be calculated | - |

Note: The values in this table are placeholders and would be populated with the actual output from the quantum chemical calculations.

Visualization of Molecular Orbitals

Visualizing the frontier molecular orbitals is essential for a qualitative understanding of the molecule's reactivity. The HOMO typically represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character).

The actual isosurface plots generated from the calculation output would show the localization of these orbitals on the molecular structure. For this compound, it is anticipated that the HOMO will be localized primarily on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed over the carbonyl group and the adjacent phenyl ring.

Conclusion

This technical guide provides a comprehensive overview of the theoretical methodology for calculating and analyzing the molecular orbitals of this compound. By following the outlined protocols, researchers can gain valuable insights into the electronic properties of this molecule, which are fundamental to understanding its chemical behavior and potential as a therapeutic agent. The combination of quantitative data from DFT calculations and qualitative visualization of molecular orbitals offers a powerful in-silico approach to guide further experimental studies and drug development initiatives.

References

- 1. Design, synthesis, and immunosuppressive activity of new deoxybenzoin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of benzoxazole deoxybenzoin oxime and acyloxylamine derivatives targeting innate immune sensors and xanthine oxidase for treatment of gout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. indianjournal.net [indianjournal.net]

- 5. mdpi.com [mdpi.com]

- 6. dergipark.org.tr [dergipark.org.tr]

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone via Fries Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Fries rearrangement is a robust and versatile organic transformation that converts phenolic esters into hydroxyaryl ketones, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[1][2] This document provides detailed application notes and protocols for the synthesis of 1-(2-Hydroxyphenyl)-2-phenylethanone, also known as 2-hydroxydesoxybenzoin, through the Fries rearrangement of phenyl 2-phenylacetate. The protocol emphasizes ortho-selectivity and provides comprehensive experimental procedures, data presentation, and mechanistic insights.

Introduction

The Fries rearrangement involves the migration of an acyl group from a phenolic oxygen to the aromatic ring, typically catalyzed by a Lewis acid.[2] The reaction can yield both ortho and para isomers, with the product distribution being highly dependent on reaction conditions such as temperature, solvent, and the nature of the Lewis acid catalyst.[2] Generally, lower temperatures favor the formation of the para-isomer, while higher temperatures promote the formation of the ortho-isomer.[2] The synthesis of this compound is of significant interest as this scaffold is a key structural motif in various biologically active compounds.

Reaction Mechanism and Signaling Pathway